4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)), also known as NTBCA, is a valuable building block in the synthesis of Covalent Organic Frameworks (COFs) []. Its triangular structure with a triarylamine core and three aldehyde functional groups makes it suitable for forming imine linkages with amine linkers [].
This condensation reaction between NTBCA and various linkers allows for the construction of COFs with diverse structures and properties []. Notably, the combination of NTBCA with a rectangular linker like 4,4′,4″,4′″-(ethene-1,1,2,2-tetrayl)tetraaniline leads to the formation of COF-1 [].
COF-1, synthesized using NTBCA, exhibits remarkable thermal and chemical stability, making it a promising candidate for various applications []. Research suggests its potential in:
The unique properties of NTBCA and the COFs derived from it hold promise for further exploration in various scientific research fields. Future research directions may involve:
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)), also known by its CAS number 872689-79-7, is a complex organic compound characterized by a tripodal structure that features multiple biphenyl units. This compound is notable for its unique arrangement, which includes three aldehyde functional groups attached to a nitrilotris framework. Its molecular formula is , and it has a molecular weight of approximately 557.649 g/mol .
The compound is recognized for its potential applications in organic synthesis and materials science, particularly as a precursor for constructing multinuclear complexes and covalent organic frameworks. Its structural features contribute to its reactivity and biological activity, making it a subject of interest in various chemical and biological studies .
These reactions are facilitated by the compound's functional groups, allowing it to serve as a versatile building block in organic chemistry .
The biological activity of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) has garnered attention due to its potential antibacterial properties. Preliminary studies suggest that compounds with similar structures may exhibit significant antimicrobial activity against various pathogens. The presence of multiple functional groups enhances its interaction with biological targets, which could lead to the development of new antibacterial agents .
Synthesis of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) can be achieved through several methods:
Each method allows for variation in yield and purity depending on the reaction conditions employed .
The applications of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) are diverse:
These applications highlight its significance in both academic research and industrial settings .
Interaction studies involving 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) focus on its reactivity with various biological molecules. Research indicates that the compound's aldehyde groups can interact with amino acids and proteins, potentially leading to modifications that affect biological functions. Understanding these interactions is crucial for assessing its therapeutic potential and safety profiles in medicinal chemistry .
Several compounds share structural similarities with 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde). Here are notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1'-Biphenyl-4-carboxaldehyde | Simpler structure with only one aldehyde group | |
Tris(4-carboxyphenyl)amine | Contains carboxylic acid groups instead of aldehydes | |
4-Carboxaldehyde, 4'-[bis(4'-formyl[1,1'-biphenyl]-4-yl)amino] | More complex with additional functionalization |
The structural architecture of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) represents a sophisticated example of triarylamine-based molecular design, incorporating a central nitrogen atom bonded to three biphenyl units each terminated with an aldehyde functional group [1]. This tripodal configuration exhibits C3 symmetry, which is fundamental to its function as a building block for framework materials [1]. The triarylamine core serves as an electron-rich center that facilitates charge transport properties essential for photocatalytic applications [8].
The molecular framework exhibits a triangular structure with the central nitrogen atom positioned at the apex of the tripodal arrangement [1]. Each arm of the molecule consists of a biphenyl unit that extends the conjugation pathway from the central triarylamine moiety to the terminal aldehyde groups [1]. The biphenyl units provide structural rigidity while maintaining sufficient conformational flexibility to accommodate framework assembly processes [24].
Structural Parameter | Value | Significance |
---|---|---|
Molecular Formula | C39H27NO3 | Defines composition and molecular weight |
Molecular Weight | 557.64 g/mol | Influences solubility and processing |
Symmetry | C3 | Enables efficient packing in frameworks |
Functional Groups | 3 aldehyde terminals | Reactive sites for imine formation |
Core Structure | Triarylamine | Electron-rich center for charge transport |
The triarylamine motif in this compound demonstrates the characteristic propeller-like geometry where the three phenyl rings adopt non-planar orientations around the central nitrogen [8]. This structural feature contributes to the formation of supramolecular assemblies through pi-pi stacking interactions and hydrogen bonding networks [8]. The extended biphenyl arms create a larger molecular framework compared to simple triphenylamine derivatives, which enhances the potential for forming ordered porous structures [14].
Research has demonstrated that triarylamine-based ligands can self-assemble into various hierarchical structures including helical fibers, nanorods, and nanospheres depending on the peripheral substitution pattern [8]. The incorporation of biphenyl units in 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) provides additional aromatic surface area for intermolecular interactions while maintaining the electron-donating properties of the central nitrogen atom [31].
The design of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) as a framework ligand relies on several theoretical principles that govern the formation and stability of covalent organic frameworks [17]. The primary theoretical framework involves the concept of reticular chemistry, where molecular building blocks are designed to assemble into predictable network topologies [17]. The triangular geometry of this ligand enables the formation of hexagonal pore networks when combined with linear diamines through imine condensation reactions [1].
Computational studies have identified key design parameters for optimizing framework formation including the length and rigidity of the organic linkers, the geometry of the connecting nodes, and the thermodynamic favorability of the linking chemistry [15]. For triarylamine-based ligands, density functional theory calculations have shown that the electron-rich nature of the nitrogen center enhances the stability of the resulting frameworks through favorable electronic interactions [36].
The theoretical approach to ligand design incorporates molecular orbital theory to understand the electronic structure modifications that occur upon framework assembly [36]. Calculations demonstrate that the highest occupied molecular orbital of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) is primarily localized on the triarylamine core, while the lowest unoccupied molecular orbital extends into the biphenyl arms [39]. This electronic distribution facilitates charge transport through the framework structure [31].
Theoretical Method | Application | Key Insights |
---|---|---|
Density Functional Theory | Electronic structure analysis | HOMO-LUMO gap determination |
Molecular Dynamics | Framework assembly simulation | Structural stability assessment |
Reticular Chemistry | Network topology prediction | Pore size and geometry control |
Thermodynamic Modeling | Reaction favorability | Synthesis condition optimization |
Machine learning approaches have emerged as powerful tools for predicting the properties of framework materials based on the structural features of their constituent ligands [15]. These methods enable the systematic exploration of chemical space to identify optimal ligand designs for specific applications such as gas separation or catalysis [30]. For triarylamine-based systems, computational frameworks have been developed to predict the electronic and optical properties based on the substitution pattern and molecular geometry [38].
The theoretical design process for functionalized aldehyde linkers involves consideration of both thermodynamic and kinetic factors that influence framework formation [25]. Computational studies have shown that the aldehyde functionality provides optimal reactivity for imine formation under mild conditions while maintaining sufficient stability to prevent premature hydrolysis [32]. The biphenyl spacers in 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) provide the appropriate distance between reactive sites to enable efficient framework assembly [1].
Computational modeling of framework assembly involving 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) employs multiple simulation techniques to understand the nucleation and growth processes that lead to ordered covalent organic frameworks [25]. Molecular dynamics simulations have revealed that framework formation occurs through a complex interplay of reversible bond formation, structural rearrangement, and crystallization processes [21].
The early stages of framework assembly have been investigated using all-atom molecular dynamics simulations that capture the initial binding events between aldehyde and amine functionalities [12]. These studies demonstrate that the formation of imine linkages proceeds through a carbinolamine intermediate that subsequently dehydrates to form the stable covalent bond [32]. The tripodal geometry of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) creates multiple binding sites that can simultaneously engage in condensation reactions [1].
Advanced computational methods including metadynamics simulations have been employed to study the free energy landscape of framework assembly [12]. These calculations reveal that the nucleation process involves the formation of small clusters that subsequently grow through addition of monomeric units [25]. The C3 symmetry of the triarylamine-based ligand promotes the formation of hexagonal network topologies that are thermodynamically favored [1].
Simulation Method | Time Scale | System Size | Key Observations |
---|---|---|---|
Molecular Dynamics | Nanoseconds to microseconds | 10³-10⁶ atoms | Bond formation kinetics |
Monte Carlo | Statistical sampling | Variable | Equilibrium structures |
Metadynamics | Enhanced sampling | 10³-10⁵ atoms | Free energy barriers |
Density Functional Theory | Electronic time scale | 10²-10³ atoms | Electronic properties |
The role of solvent in framework assembly has been elucidated through computational studies that demonstrate the importance of structured solvents in the form of microemulsions [21]. These simulations show that solvent compartmentalization can modulate the kinetics of framework formation by controlling the local concentration of reactants [25]. For 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)), optimal framework formation occurs in mixed solvent systems that balance solubility and reaction kinetics [28].
Computational modeling has also revealed the mechanism of temperature-dependent depolymerization and recrystallization processes that can improve framework quality [37]. These studies demonstrate that heating covalent organic frameworks above a critical temperature can lead to reversible bond breaking, allowing for structural reorganization and improved crystallinity upon cooling [37]. The stability of imine linkages in frameworks containing 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) has been characterized through thermodynamic calculations that predict the conditions for reversible assembly [37].
The design of functionalized aldehyde linkers such as 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) follows established principles that optimize both the synthetic accessibility and the functional properties of the resulting framework materials [13]. The primary design principle involves the selection of an appropriate molecular geometry that defines the network topology and pore structure [1]. The triangular arrangement of aldehyde groups in this compound enables the formation of hexagonal pores with predictable dimensions [1].
Electronic considerations play a crucial role in the design of triarylamine-based aldehyde linkers [31]. The electron-rich nature of the central nitrogen atom enhances the nucleophilicity of the aldehyde groups, facilitating imine formation under mild reaction conditions [32]. The extended conjugation through the biphenyl units provides pathways for charge transport that are essential for photocatalytic and electronic applications [8].
Steric factors must be carefully balanced to ensure efficient framework assembly while maintaining structural stability [24]. The biphenyl spacers in 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) provide optimal spacing between reactive sites to prevent steric hindrance during condensation reactions [1]. The moderate conformational flexibility of the biphenyl units allows for structural adaptation during framework formation while maintaining overall rigidity [24].
Design Principle | Molecular Feature | Framework Property |
---|---|---|
Geometric Control | Triangular aldehyde arrangement | Hexagonal pore formation |
Electronic Optimization | Electron-rich triarylamine core | Enhanced reactivity and conductivity |
Steric Balance | Biphenyl spacer units | Efficient assembly and stability |
Chemical Stability | Aromatic framework | Thermal and chemical resistance |
The selection of aldehyde functionality as the reactive terminus follows from its optimal balance of reactivity and stability [13]. Aldehydes readily undergo condensation reactions with primary amines to form imine linkages under acidic conditions, yet remain sufficiently stable during storage and handling [32]. The reversible nature of imine formation enables error correction during framework assembly, leading to higher quality crystalline materials [37].
Solubility considerations influence the design of functionalized aldehyde linkers for framework synthesis [22]. The biphenyl units in 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) provide sufficient hydrophobic character to ensure solubility in organic solvents while maintaining the polar aldehyde groups necessary for condensation reactions [1]. This balance enables framework synthesis under homogeneous conditions that promote high crystallinity [28].
The synthesis of multivalent aldehyde ligands, particularly 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)), represents a significant challenge in contemporary organic chemistry due to the unique structural requirements and functional complexity of these compounds. The compound, characterized by its triangular structure with a triarylamine core and three aldehyde functional groups, serves as a crucial building block for covalent organic frameworks formation [1].
The most versatile methods for synthesizing multivalent ligands involve adding recognition elements to a preformed synthetic or naturally occurring scaffold [2]. Various scaffold types have been successfully employed in the generation of multivalent ligands, including proteins, dendrimers, polymers, and solid supports. This approach provides straightforward access to ligands with variable valency and density of recognition elements, as the mole fraction of functionalized recognition elements used in the conjugation reaction can be readily controlled [2].
For low molecular weight multivalent ligands, which typically present fewer than ten recognition elements and possess molecular masses less than 1000 Daltons, the synthesis can be quite challenging. However, general strategies have been developed that rely primarily on the conjugation of recognition elements to a core scaffold [2]. The advantage of these ligands lies in their rigid core scaffold, which can provide specific recognition element orientation and amenability to combinatorial approaches.
The synthesis of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) typically employs several key strategies. The compound can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the coupling of boronic acids or esters with aryl halides in the presence of palladium catalysts [3]. This method allows for the systematic construction of the tripodal structure through sequential coupling reactions.
Alternative synthetic approaches include direct condensation reactions between appropriately functionalized precursors. The compound's molecular formula C₃₉H₂₇NO₃ and molecular weight of 557.649 grams per mole reflect the complex architectural requirements for successful synthesis [4]. The triphenylamine core provides the necessary electron-rich environment for subsequent functionalization, while the three aldehyde groups serve as reactive sites for further condensation reactions.
Modern synthetic strategies have also explored the use of polymer-based approaches for multivalent ligand synthesis. Polymers are generally assembled in a single step by methods such as radical, ionic, or ring-opening metathesis polymerization of recognition element-bearing monomers [2]. Alternatively, recognition elements can be appended to a preformed polymeric scaffold, with certain polymerization reactions being more tolerant of biologically active functionality than others.
Covalent organic frameworks are porous materials formed through condensation reactions of organic molecules via the formation of dynamic covalent bonds [5]. The formation of these frameworks relies heavily on the reversible nature of condensation reactions, which allows for error correction and the formation of thermodynamically stable, crystalline structures.
The condensation reaction between 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) and various amine linkers represents one of the most important synthetic transformations in covalent organic framework chemistry. The triangular aldehyde compound condenses with linear or multifunctional amines to form imine linkages, creating extended two-dimensional or three-dimensional networks [1]. This [3+4] condensation reaction, forming imine linkages between the triangular 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) and rectangular 4,4',4'',4'''-ethene-1,1,2,2-tetrayl tetraaniline, leads to the formation of covalent organic framework-1 [1].
The mechanism of aldol condensation, a closely related process, involves the formation of an enolate ion or enol tautomer of the carbonyl compound, which acts as the nucleophile [6]. The nucleophile attacks the electrophilic carbonyl carbon of another carbonyl compound, resulting in the formation of a β-hydroxy carbonyl compound. However, in the context of covalent organic framework formation, the condensation typically proceeds through imine formation rather than aldol condensation.
Recent advances in covalent organic framework synthesis have demonstrated the possibility of rapid synthesis under ambient conditions. Microplasma electrochemistry strategies have been developed to synthesize covalent organic frameworks under ambient conditions, achieving synthesis in minutes rather than the traditional hours or days required by solvothermal methods [7]. This approach showed a 1000-fold higher space-time yield than conventional solvothermal methods and successfully prepared various linkage types including rigid imine, hydrazone, β-ketoenamies, and azine linkages.
The aqueous synthesis of covalent organic frameworks has also emerged as a promising green chemistry approach. A two-step dissolution-precipitation strategy has been developed for the synthesis of ketoenamine- and imine-linked covalent organic frameworks in water at room temperature [8]. This method allows for the preparation of multiple framework types in as little as 5 minutes reaction time, demonstrating the potential for large-scale, environmentally friendly synthesis.
The optimization of reaction conditions for high-yield synthesis of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) and its covalent organic framework derivatives requires careful consideration of multiple interdependent parameters. Modern approaches to reaction optimization have evolved beyond traditional one-factor-at-a-time methods to embrace more sophisticated design of experiments approaches and automated optimization systems.
Temperature optimization represents one of the most critical parameters in achieving high-yield synthesis. The reaction rate of almost all reactions increases as temperature rises because higher system temperatures cause an increase in the average kinetic energy of constituent particles, leading to more frequent particle collisions per unit time [9]. For covalent organic framework synthesis, optimal temperature ranges typically fall between 80-120°C, though this can vary depending on the specific reaction system and desired crystallinity.
The selection of appropriate solvent systems plays a crucial role in reaction optimization. Various factors influence the reaction, including concentration of reactants, temperature, pressure, surface area of the reaction system, and solvent choice [9]. For the synthesis of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)), mixed solvent systems such as toluene/dimethylformamide combinations have shown particular promise in achieving high yields while maintaining product quality.
Catalyst loading optimization requires balancing reaction efficiency with economic considerations. Studies have shown that catalyst loadings of 5-10 mol% typically provide optimal results for most condensation reactions involving aldehyde compounds [9]. Higher catalyst loadings may lead to increased side reactions or product degradation, while lower loadings may result in incomplete conversion or extended reaction times.
The implementation of design of experiments approaches has revolutionized reaction optimization in organic synthesis. Face-centered central composite designs and full factorial designs allow for systematic investigation of multiple parameters simultaneously, providing statistical models that can predict optimal reaction conditions [10]. These approaches have been successfully applied to optimize yields in various synthetic transformations, including those relevant to multivalent ligand synthesis.
Modern automated optimization systems have further enhanced the efficiency of reaction condition optimization. Reconfigurable systems for automated optimization of reaction conditions have been developed that can examine multiple reaction conditions in continuous periods, with throughput capabilities reaching several grams per hour [11]. These systems incorporate in-line monitoring and real-time adjustment of reaction parameters, allowing for rapid identification of optimal conditions.
The development of metal-free synthetic routes for ligand synthesis has gained significant attention due to environmental concerns, cost considerations, and the need for sustainable chemical processes. Metal-free synthetic routes offer several advantages over traditional metal-catalyzed approaches, including reduced toxicity, lower costs, easier product purification, and elimination of metal contamination issues.
Metal-free base-catalyzed reactions have emerged as particularly effective approaches for the synthesis of aldehyde-containing ligands. These reactions typically employ simple inorganic bases such as potassium hydroxide, sodium hydroxide, or potassium carbonate to facilitate condensation reactions [12]. The environmental impact of these approaches is significantly lower than transition metal-catalyzed alternatives, with excellent scalability and typical yields ranging from 75-95%.
The development of metal-free oxidative cross-coupling reactions has provided new opportunities for the synthesis of complex ligand structures. A metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols has been developed, providing a straightforward and scalable route to acquire privileged scaffolds [13]. This protocol features high yield, exclusive chemoselectivity, robust functional group tolerance, and step economy for the construction of complex organic molecules.
Organocatalytic approaches represent another important category of metal-free synthesis. These methods employ small organic molecules as catalysts, typically achieving good yields while maintaining environmental sustainability [12]. Common organocatalysts include proline derivatives, cinchona alkaloids, and various chiral amines, which can facilitate stereoselective transformations when required.
The use of N-heterocyclic carbenes as catalysts has proven particularly effective for aldehyde transformations. These catalysts can promote reversible hydrogen-deuterium exchange reactions and various condensation processes under mild conditions [14]. The unique capacity of N-heterocyclic carbene-catalyzed reversible processes has been demonstrated in the direct conversion of aldehydes to deuterated counterparts using deuterium oxide as the deuterium source.
Transition metal-catalyzed approaches, while less environmentally friendly, continue to play important roles in ligand synthesis when high selectivity or specific transformations are required. Palladium-catalyzed cross-coupling reactions, copper-catalyzed oxidative couplings, and nickel-catalyzed reductive couplings all represent viable options for complex ligand synthesis [12]. However, these approaches typically require more extensive purification protocols and generate more waste than metal-free alternatives.
The choice between metal-free and catalytic routes often depends on the specific requirements of the synthesis, including desired yield, selectivity, reaction scale, and environmental considerations. For large-scale industrial applications, metal-free approaches are generally preferred due to their lower environmental impact and reduced regulatory requirements.
The scale-up of chemical synthesis from laboratory to industrial scale represents one of the most challenging aspects of process development, requiring careful consideration of numerous technical, economic, and safety factors. The transition from milligram-scale laboratory synthesis to kilogram-scale industrial production involves fundamental changes in reaction kinetics, heat and mass transfer, mixing efficiency, and safety requirements.
The square-cube law represents the most fundamental challenge in scale-up processes. As reaction vessel size increases, the surface area to volume ratio decreases, significantly affecting heat transfer capabilities [15]. A 1000-liter vessel has proportionally a 10-fold lower surface area to volume ratio than a 1-liter vessel, making heat removal during exothermic reactions increasingly difficult. This phenomenon is particularly important for condensation reactions involving aldehyde compounds, which often generate significant heat.
Heat transfer limitations become increasingly problematic as scale increases. Laboratory-scale reactions benefit from rapid heat dissipation due to high surface area to volume ratios, but industrial-scale processes must carefully manage heat transfer to prevent thermal runaway or product degradation [16]. The design of appropriate cooling systems and the selection of reaction conditions that minimize heat generation become critical considerations.
Mixing efficiency presents another significant challenge in scale-up processes. Laboratory-scale reactions typically achieve excellent mixing due to small vessel sizes and high-speed stirring, but industrial-scale processes often struggle with adequate mixing, particularly for viscous reaction mixtures or multiphase systems [17]. Poor mixing can lead to localized concentration gradients, reduced reaction rates, and increased formation of byproducts.
The selection of appropriate equipment for scale-up requires careful consideration of reaction requirements and product specifications. Chemical reactions with large volumes of reagents, up to 30 liters, can utilize both laboratory and pilot-industrial systems for synthesis [18]. Purification of large reaction volumes requires specialized equipment including distillation systems, chromatography columns, and crystallization vessels capable of handling increased throughput.
Recent developments in large-scale synthesis of covalent organic frameworks have demonstrated the feasibility of industrial-scale production. High-pressure homogenization approaches have been developed that can produce 0.96 to 580.48 tons of high-performance covalent organic frameworks per day using industrial homogenizers [19]. This approach circumvents many traditional drawbacks including low yield, high energy consumption, poor mass and thermal transfer, and high costs.
The development of continuous flow synthesis represents a promising approach for scale-up of aldehyde-containing ligand synthesis. Continuous flow reactions can achieve high space-time yields while maintaining precise control over reaction conditions [20]. The synthesis of covalent organic framework single crystals has been demonstrated using continuous flow processes, with production rates exceeding 1 gram per hour and excellent product quality.
Safety considerations become increasingly important as reaction scale increases. The handling of larger quantities of potentially hazardous chemicals requires enhanced safety protocols, specialized equipment, and comprehensive risk assessments [21]. Industrial-scale synthesis must comply with strict safety regulations and implement robust quality control systems to ensure consistent product quality.
Economic considerations play a crucial role in scale-up decisions. While laboratory-scale synthesis may tolerate expensive reagents and complex procedures, industrial-scale processes must optimize cost-effectiveness while maintaining product quality [22]. This often requires re-evaluation of synthetic routes, selection of less expensive reagents, and implementation of recycling protocols for solvents and catalysts.
The development of automated synthesis platforms has shown promise for bridging the gap between laboratory and industrial scales. Large language model-based reaction development frameworks have been developed that can guide end-to-end synthesis development processes, including literature search, condition screening, kinetics studies, optimization, and scale-up [23]. These systems can eliminate the need for extensive coding skills while ensuring accessibility for chemists working on scale-up projects.
The successful scale-up of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) synthesis requires careful integration of all these considerations. The complex molecular structure and multiple functional groups present particular challenges for large-scale synthesis, requiring specialized equipment and optimized reaction conditions. However, recent advances in green synthesis methods, continuous flow processes, and automated optimization systems provide promising pathways for achieving efficient industrial-scale production of this important compound and its covalent organic framework derivatives.